D-Apio-alpha-L-furanose
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Overview
Description
D-Apio-alpha-L-furanose is a branched-chain pentose sugar with the molecular formula C5H10O5 . It is a unique monosaccharide found primarily in plants and is a key component of structurally complex cell wall polysaccharides . This compound is also present in various naturally occurring secondary metabolites .
Preparation Methods
The synthesis of D-Apio-alpha-L-furanose involves several steps. One method includes the preparation of isomers of D-apiofuranosyl phosphate from a mixture of D-apiose tetraacetates . The tetraacetates are prepared from D-apiose, and the resulting isomers are separated by chromatography .
Chemical Reactions Analysis
D-Apio-alpha-L-furanose undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of D-apiose tetraacetates with phosphoric acid results in the formation of D-apiofuranosyl phosphate esters .
Scientific Research Applications
D-Apio-alpha-L-furanose has several scientific research applications. In chemistry, it is used to study the equilibrium and non-equilibrium selection of furanose forms in ribose isomerization networks . In biology, it is a component of cell wall polysaccharides and secondary metabolites in plants . In medicine, derivatives of this compound have been studied for their potential antiviral activity . In industry, it is used in the production of various biotechnological products .
Mechanism of Action
The mechanism of action of D-Apio-alpha-L-furanose involves its incorporation into complex polysaccharides and secondary metabolites in plants . It acts as a building block for these compounds, contributing to their structural integrity and biological function . The molecular targets and pathways involved include the enzymes responsible for the synthesis and modification of polysaccharides and secondary metabolites .
Comparison with Similar Compounds
D-Apio-alpha-L-furanose is similar to other furanose sugars such as D-ribofuranose and D-arabinofuranose . it is unique due to its branched-chain structure and its specific role in plant cell wall polysaccharides and secondary metabolites . Other similar compounds include D-apio-beta-D-furanose and D-apio-alpha-D-furanose .
Properties
CAS No. |
41546-49-0 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3R,4S)-4-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4+,5-/m0/s1 |
InChI Key |
ASNHGEVAWNWCRQ-LMVFSUKVSA-N |
Isomeric SMILES |
C1[C@]([C@H]([C@@H](O1)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)O)O)(CO)O |
Origin of Product |
United States |
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